(S)-2-(piperidin-3-yl)acetonitrile HCl
CAS No.: 1693757-39-9
Cat. No.: VC4296609
Molecular Formula: C7H13ClN2
Molecular Weight: 160.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1693757-39-9 |
|---|---|
| Molecular Formula | C7H13ClN2 |
| Molecular Weight | 160.65 |
| IUPAC Name | 2-[(3S)-piperidin-3-yl]acetonitrile;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H/t7-;/m0./s1 |
| Standard InChI Key | HZJOVDAZLMBPPZ-ZETCQYMHSA-N |
| SMILES | C1CC(CNC1)CC#N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The molecular formula of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride is C₇H₁₃ClN₂, with a molecular weight of 168.64 g/mol . The compound’s IUPAC name is 2-[(3S)-piperidin-3-yl]acetonitrile hydrochloride, reflecting its (S)-configuration at the chiral center. Key structural features include:
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A six-membered piperidine ring with a methylnitrile substituent at the 3-position.
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A hydrochloride salt form, enhancing solubility in polar solvents .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1693757-39-9 | |
| Molecular Formula | C₇H₁₃ClN₂ | |
| Molecular Weight | 168.64 g/mol | |
| Melting Point | 249–251°C (decomposes) | |
| Solubility | Soluble in MeOH, DMSO; insoluble in hexane |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a four-step enantioselective route:
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Starting Material: (S)-Piperidin-3-ylmethanol is prepared via asymmetric reduction of piperidin-3-one using chiral catalysts .
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Oxidation: The alcohol is oxidized to (S)-piperidin-3-ylmethanal using Jones reagent (CrO₃/H₂SO₄) .
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Nitrile Formation: Condensation with sodium cyanide (NaCN) in aqueous ethanol yields (S)-2-(piperidin-3-yl)acetonitrile .
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Salt Formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt .
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Key considerations include:
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Catalyst Recycling: Chiral catalysts are recovered via nanofiltration to reduce costs .
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Byproduct Management: Unreacted cyanide is neutralized with FeSO₄ to meet environmental regulations .
Reactivity and Functionalization
Key Chemical Reactions
The nitrile group and piperidine ring enable diverse transformations:
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Oxidation: Using KMnO₄ under acidic conditions converts the nitrile to a carboxylic acid, yielding (S)-2-(piperidin-3-yl)acetic acid .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) produces the primary amine, (S)-2-(piperidin-3-yl)ethylamine .
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Nucleophilic Substitution: Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, useful in ionic liquids .
Table 2: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C, 6h | (S)-2-(Piperidin-3-yl)acetic acid | 72% |
| Reduction | H₂ (1 atm), Pd/C, MeOH, 25°C | (S)-2-(Piperidin-3-yl)ethylamine | 89% |
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | (S)-N-Methyl-2-(piperidin-3-yl)acetonitrile | 65% |
Applications in Pharmaceutical Research
Drug Discovery
The compound’s chiral piperidine core is a key motif in neurology-targeting agents:
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Dopamine D3 Receptor Antagonists: Derivatives show nanomolar affinity for D3 receptors, potential candidates for treating addiction .
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MAO-B Inhibitors: Nitrile-containing analogs inhibit monoamine oxidase B, relevant for Parkinson’s disease therapy .
Case Study: PF-06446846
In a 2024 study, (S)-2-(piperidin-3-yl)acetonitrile hydrochloride was used to synthesize PF-06446846, a selective kappa-opioid receptor antagonist . Critical steps included:
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Coupling: Amide bond formation with 4-(3H-triazolo[4,5-b]pyridin-3-yl)benzoic acid.
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Crystallography: Single-crystal X-ray analysis confirmed the (S)-configuration (CCDC 1449348) .
Analytical Characterization
Spectroscopic Data
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